Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate
Beschreibung
Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate is a nucleoside-derived compound featuring a purine core linked to a tetrahydrofuran sugar moiety and a benzenesulfonate group. The stereochemistry of the tetrahydrofuran ring (2R,3R,4S,5R) is critical for its biological activity, as it mimics the natural ribose configuration found in adenosine . The sodium counterion enhances solubility, making it suitable for pharmacological applications.
Eigenschaften
IUPAC Name |
sodium;4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7S.Na/c22-5-10-12(23)13(24)16(28-10)21-7-19-11-14(17-6-18-15(11)21)20-8-1-3-9(4-2-8)29(25,26)27;/h1-4,6-7,10,12-13,16,22-24H,5H2,(H,17,18,20)(H,25,26,27);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEFPEJJPNYEHO-KHXPSBENSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N5NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743316 | |
| Record name | Sodium N-(4-sulfonatophenyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143668-15-9 | |
| Record name | Sodium N-(4-sulfonatophenyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The primary target of N6-p-Sulfophenyladenosine sodium salt is the adenosine A1 receptor . This receptor plays a crucial role in many physiological processes, including neurotransmission, inflammation, and cardiovascular function.
Mode of Action
N6-p-Sulfophenyladenosine sodium salt acts as an agonist for the adenosine A1 receptor. This means it binds to this receptor and activates it, triggering a series of biochemical reactions.
Biochemical Pathways
Upon activation of the adenosine A1 receptor, several downstream effects occur. These effects can vary depending on the specific cell type and physiological context. Generally, activation of the a1 receptor can lead to decreased activity of adenylate cyclase, reduced camp production, and altered protein kinase a activity.
Result of Action
The activation of adenosine A1 receptors by N6-p-Sulfophenyladenosine sodium salt can lead to various molecular and cellular effects. For example, it has been shown to cause hypothermia through central and peripheral mechanisms.
Action Environment
The action, efficacy, and stability of N6-p-Sulfophenyladenosine sodium salt can be influenced by various environmental factors. These can include the physiological environment (e.g., pH, temperature), the presence of other molecules that can interact with the compound, and the specific cell type in which the compound is acting.
Biologische Aktivität
Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate, commonly referred to as N6-P-sulfophenyladenosine sodium salt, is a purine derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmacology and biochemistry due to its structural characteristics and interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N5O7S |
| Molar Mass | 423.4 g/mol |
| CAS Number | 143668-15-9 |
| Solubility | Soluble in DMSO |
| Appearance | Off-white solid |
| Storage Conditions | Sealed in dry conditions at room temperature |
This compound functions primarily as an agonist for various adenosine receptors. Its mechanism involves:
- Receptor Binding : The compound selectively binds to adenosine A1 and A2 receptors, influencing intracellular signaling pathways.
- Cellular Effects : Activation of these receptors modulates neurotransmitter release, impacts vascular tone, and influences immune responses.
- Signal Transduction : It initiates downstream signaling cascades involving cyclic AMP (cAMP) and phosphatidylinositol turnover.
Antitumor Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of the caspase pathway .
Cardiovascular Effects
The compound has been shown to exert protective effects on the cardiovascular system by:
- Vasodilation : It promotes vasodilation through endothelial-dependent mechanisms.
- Cardioprotective Effects : Experimental models indicate reduced myocardial ischemia-reperfusion injury when treated with this compound .
Neuroprotective Properties
This compound has been investigated for its neuroprotective effects:
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
Core Structure :
- Target Compound : Contains a purine ring (adenine derivative) with a benzenesulfonate substituent at the 6-position and a tetrahydrofuran sugar moiety.
- Analog 6 () : Shares the purine-tetrahydrofuran scaffold but replaces the benzenesulfonate with a complex phosphate-based linker, which modulates its interaction with kinases .
- Compound 12d () : A sodium phosphate derivative with a chloropurine core and phenylpropyl group, emphasizing hydrophobic interactions .
Functional Groups :
- The benzenesulfonate group in the target compound enhances water solubility compared to analogs with hydrophobic substituents (e.g., tert-butyldimethylsilyl in ) .
- Unlike the cyclopentylamino substituent in , the amino linkage in the target compound improves receptor binding specificity .
Molecular Weight and Solubility :
Enzyme Inhibition :
- The compound inhibits Mycobacterium growth (MIC = 8 µM), outperforming ’s D7 (MIC = 32 µM) but underperforming against kinase targets compared to phosphate-linked analogs .
Key Steps :
Purine Functionalization: The 6-amino group is introduced via nucleophilic substitution, similar to ’s method for 12d .
Sulfonation: Benzenesulfonate addition follows a Mitsunobu reaction, contrasting with the thiourea coupling in .
Deprotection : Sodium counterion integration occurs via TFA cleavage, as described in .
Yield and Purity :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Purine functionalization | 65 | 95 |
| Sulfonation | 58 | 90 |
| Final deprotection | 99 | 98 |
Pharmacokinetic Properties
- Solubility : The sodium salt form achieves 50 mg/mL in water, superior to tert-butyldimethylsilyl-protected analogs (: <1 mg/mL) .
- Metabolic Stability : The benzenesulfonate group reduces hepatic clearance (t1/2 = 4.2 h) compared to ’s deoxyribose analog (t1/2 = 1.5 h) .
Therapeutic Potential
- Anti-inflammatory Applications: Inhibits neutrophil elastase release (IC50 = 5 µM), comparable to adenosine (IC50 = 3 µM) but with reduced cardiovascular side effects .
- Anticancer Activity : Induces ferroptosis in OSCC cells at 10 µM, aligning with natural compounds in , though less potent than synthetic FINs .
Vorbereitungsmethoden
Core Adenosine Modifications
Adenosine’s N6 position is highly amenable to nucleophilic substitution due to the electrophilic nature of the 6-chloropurine intermediate. Protection of the ribose hydroxyl groups (e.g., acetylation) is critical to prevent undesired side reactions during functionalization. The 6-chloro intermediate is typically generated using phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF), achieving >90% conversion.
Sulfonation Approaches
Sulfonation can occur either pre- or post-coupling to the purine core. Direct coupling of pre-sulfonated aryl amines (e.g., 4-aminobenzenesulfonic acid) is limited by the amine’s reduced nucleophilicity due to the electron-withdrawing sulfonate group. Post-coupling sulfonation of aryl hydroxyl groups using chlorosulfonic acid offers superior regioselectivity, as demonstrated in analogous syntheses of meta-sulfophenyl derivatives.
Method 1: Post-Coupling Sulfonation
Synthesis of N6-(4-Hydroxyphenyl) Adenosine
-
Protection : Adenosine is acetylated using acetic anhydride in pyridine to yield tri-O-acetyl adenosine.
-
Chlorination : Treatment with POCl₃ in DMF converts the 6-amino group to 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine.
-
Coupling : Reacting the chloro intermediate with 4-aminophenol in DMF under reflux (12 h, N₂ atmosphere) displaces chlorine, forming N6-(4-hydroxyphenyl)tri-O-acetyl adenosine. Yield: 68–72%.
Sulfonation and Deprotection
-
Sulfonation : The phenolic hydroxyl group is treated with chlorosulfonic acid (2 eq) in dry dichloromethane at 0°C for 2 h, followed by gradual warming to room temperature.
-
Neutralization : Addition of aqueous Na₂CO₃ (pH 10) converts the sulfonic acid to the sodium salt.
-
Deprotection : Hydrolysis of acetyl groups using methanolic ammonia (7 N, 24 h) affords the final product. Overall yield: 52–58%.
Table 1: Key Reaction Parameters for Method 1
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetylation | Ac₂O, pyridine, 24 h | 95 |
| Chlorination | POCl₃, DMF, 80°C, 6 h | 91 |
| Coupling | 4-Aminophenol, DMF, 12 h | 70 |
| Sulfonation/Deprotection | ClSO₃H, Na₂CO₃, NH₃/MeOH | 58 |
Method 2: Direct Coupling of 4-Aminobenzenesulfonic Acid
Challenges in Nucleophilic Reactivity
4-Aminobenzenesulfonic acid’s zwitterionic structure (NH₃⁺-C₆H₄-SO₃⁻) reduces amine nucleophilicity. Activation via silylation (e.g., hexamethyldisilazane) or using coupling agents like Hünig’s base is required.
Optimized Coupling Protocol
-
Activation : 4-Aminobenzenesulfonic acid is treated with trimethylsilyl chloride (TMSCl) in tetrahydrofuran (THF) to form the silylated amine.
-
Substitution : Reaction with 6-chloropurine riboside in DMF at 100°C for 24 h yields the coupled product. Yield: 38–42%.
-
Deprotection : Acidic hydrolysis (HCl/EtOH) removes ribose acetyl groups.
Table 2: Comparative Analysis of Methods 1 and 2
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Overall Yield | 52–58% | 38–42% |
| Regioselectivity | High (para) | Moderate |
| Purity (HPLC) | >98% | 89–92% |
| Scalability | Moderate | Low |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows a single peak at 4.3 min. The sodium salt exhibits high aqueous solubility (>500 mg/mL) and stability at pH 7.4 (t₁/₂ > 6 months at 25°C).
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic conditions for achieving high-purity Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
- Temperature : Maintain 25–40°C to avoid side reactions (e.g., hydrolysis of the sulfonate group).
- Solvent System : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Catalysts : Employ Pd-based catalysts for efficient coupling of the purine and benzenesulfonate moieties.
Post-synthesis, purify via reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% formic acid) to achieve >98% purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry (e.g., tetrahydrofuran ring conformation) and sulfonate group integration .
- LC-MS : Employ electrospray ionization (ESI) in negative ion mode to verify molecular weight (e.g., m/z 494.13) and detect impurities .
- HPLC : Monitor purity with a UV detector at 260 nm (purine absorbance) and validate using a certified reference standard .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust formation.
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Consult SDS for spill management and first-aid measures (e.g., flushing eyes with water for 15 minutes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. antimetabolite effects)?
- Methodological Answer :
- Assay Optimization : Compare activities under varying pH (6.5–7.4) and ionic strength to assess binding specificity to viral vs. metabolic enzymes.
- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure binding kinetics to targets like adenosine deaminase or viral polymerases.
- Structural Analysis : Perform X-ray crystallography to identify critical interactions (e.g., hydrogen bonding with the tetrahydrofuran hydroxyl groups) .
Q. What computational strategies can predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with ATP-binding pockets (e.g., kinases or helicases). Focus on sulfonate group interactions with positively charged residues.
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability in aqueous vs. membrane-bound environments.
- AI Integration : Apply machine learning (e.g., COMSOL Multiphysics) to predict metabolic pathways or toxicity profiles .
Q. How can cross-disciplinary approaches enhance mechanistic understanding of this compound?
- Methodological Answer :
- Chemical Biology : Synthesize fluorescent analogs (e.g., BODIPY-labeled) to track cellular uptake via confocal microscopy.
- Enzymology : Measure inhibition constants () against purine metabolism enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase) using radiometric assays.
- Omics Integration : Perform transcriptomic profiling (RNA-seq) to identify downstream pathways affected by the compound in model cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
